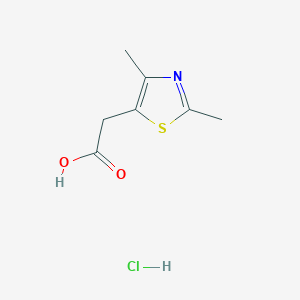
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide, also known as BQS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and material science. BQS is a heterocyclic compound that belongs to the class of quinolines and naphthalenesulfonamides.
Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
Naphthalenesulfonamide derivatives, including those structurally similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide, have been studied extensively for their ability to inhibit protein kinases. Specifically, isoquinolinesulfonamides have shown potent inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C, indicating their potential in research and therapeutic applications for diseases involving dysregulated kinase activity. Hidaka et al. (1984) found that naphthalenesulfonamides, when modified to isoquinoline derivatives, ceased to act as calmodulin antagonists but retained their protein kinase inhibitory activity. Some derivatives displayed selective inhibition toward specific protein kinases, making them valuable tools for studying kinase functions and as leads for drug development [Hidaka, Inagaki, Kawamoto, & Sasaki, 1984].
Antimicrobial Activity
Sulfonamides containing heterocyclic compounds, such as quinoline and isoquinoline, have been synthesized and evaluated for their antimicrobial properties. Fadda, El-Mekawy, and AbdelAal (2016) described the synthesis of novel N-sulfonates with pyridyl, quinolyl, and isoquinolinyl groups, demonstrating a range of antimicrobial activities. Among these compounds, specific derivatives showed high activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the potential of naphthalenesulfonamide derivatives in developing new antimicrobial agents [Fadda, El-Mekawy, & AbdelAal, 2016].
Fluorescent Probes and Sensors
The structural framework of naphthalenesulfonamides has been utilized in the design of fluorescent probes and sensors. For instance, derivatives of naphthalenesulfonamides have been used to study the binding of compounds to proteins using fluorescent probe techniques, indicating their utility in biochemical assays and molecular biology research. Jun et al. (1971) utilized N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe to study the binding of parabens to bovine serum albumin, showcasing the application of such derivatives in enhancing the understanding of molecule-protein interactions [Jun, Mayer, Himel, & Luzzi, 1971].
Anticorrosion Agents
Compounds based on 8-oxyquinoline derivatives, including those with naphthalenesulfonamide structures, have been investigated for their anticorrosion properties. Doroshenko et al. (2017) studied the anticorrosion activities of arylsulfonyl esters of 8-oxyquinoline in sulfuric acid, demonstrating that these compounds can significantly enhance the anticorrosion properties of steels, offering potential applications in materials science and engineering [Doroshenko, Lyashchuk, & Shevchenko, 2017].
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-3-15-25-21-13-12-19(16-18(21)11-14-23(25)26)24-29(27,28)22-10-6-8-17-7-4-5-9-20(17)22/h4-10,12-13,16,24H,2-3,11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRHHRQDNMHPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
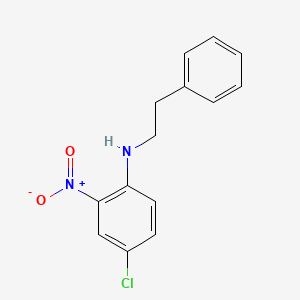
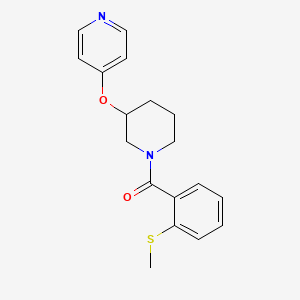
![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)
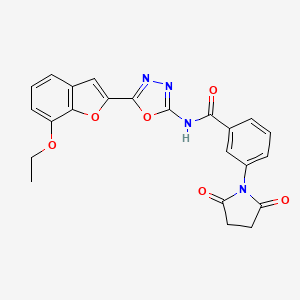
![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)
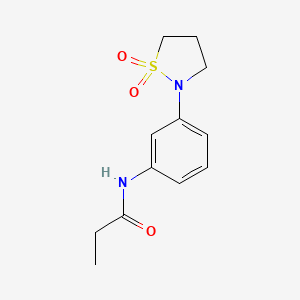

![(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2487300.png)
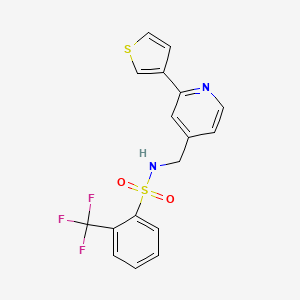


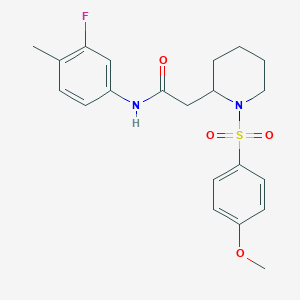
![tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2487308.png)
